

# A Comprehensive Technical Guide to (2E)-3-(Dimethylamino)prop-2-enal

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## Compound of Interest

Compound Name: 3-Dimethylaminoacrolein

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For researchers, scientists, and professionals in drug development, a thorough understanding of versatile chemical intermediates is paramount. This guide provides an in-depth look at **3-Dimethylaminoacrolein**, a key building block in organic synthesis.

## 1. Chemical Identity

- IUPAC Name: (2E)-3-(Dimethylamino)prop-2-enal[1][2]
- Synonyms: 3-(Dimethylamino)acrolein, 3-(Dimethylamino)acrylaldehyde, (E)-3-(dimethylamino)acrylaldehyde, 3-(Dimethylamino)-2-propenal,  $\beta$ -(Dimethylamino)acrolein[2][3][4]
- CAS Number: 927-63-9[1][2]

## 2. Physicochemical Properties

**3-Dimethylaminoacrolein** is an organic compound with the formula  $(\text{CH}_3)_2\text{NCH}=\text{CHCHO}$ . [1] It presents as a pale yellow to dark brown, water-soluble liquid. [1][5] This compound is valued as a stable and less toxic precursor to malondialdehyde, which is genotoxic and mutagenic. [1] It combines the functionalities of an unsaturated aldehyde and an enamine, making it a reactive component for synthesizing various heterocyclic compounds. [1][6]

Property	Value
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO[1][2][7]
Molar Mass	99.133 g·mol <sup>-1</sup> [1]
Appearance	Clear, faintly yellow to dark brown liquid[1]
Density	0.99 g·cm <sup>-3</sup> at 25 °C[1][3][7]
Boiling Point	270–273 °C (at atmospheric pressure)[1][3][5][7]
	133–144 °C[1]
	91 °C (at 0.1 kPa)[1]
Solubility	Soluble in water, methanol, and 1,2-dichloroethane[1]
Refractive Index	n <sub>20/D</sub> 1.584[3][5][7]
Flash Point	>110 °C (>230 °F)[3]

### 3. Experimental Protocols

#### 3.1. Synthesis of **3-Dimethylaminoacrolein** via the Vilsmeier-Haack Reaction

A common and industrially preferred method for synthesizing **3-Dimethylaminoacrolein** involves the reaction of a vinyl ether with a Vilsmeier reagent.[1] This route avoids the use of the highly explosive propynal.[1]

Materials:

- Isobutyl vinyl ether
- Vilsmeier reagent (prepared in situ from phosphorus oxychloride and dimethylformamide)
- Dilute sodium hydroxide solution

Procedure:

- The Vilsmeier reagent is prepared by the reaction of phosphorus oxychloride ( $\text{POCl}_3$ ) with dimethylformamide (DMF).
- Isobutyl vinyl ether is then added to the Vilsmeier reagent.
- The reaction mixture is stirred, leading to the formation of an intermediate iminium salt.
- The reaction is then quenched by the addition of a dilute sodium hydroxide solution.
- This hydrolysis step yields **3-Dimethylaminoacrolein**.
- The product can be isolated and purified using standard laboratory techniques, such as distillation under reduced pressure. This process can be adapted for continuous production and typically results in a high yield of approximately 86%.<sup>[1]</sup>

### 3.2. Synthesis of 2-Aminopyrimidine

**3-Dimethylaminoacrolein** serves as a key precursor for various heterocyclic compounds. A notable example is the near-quantitative synthesis of 2-aminopyrimidine.<sup>[1]</sup>

Materials:

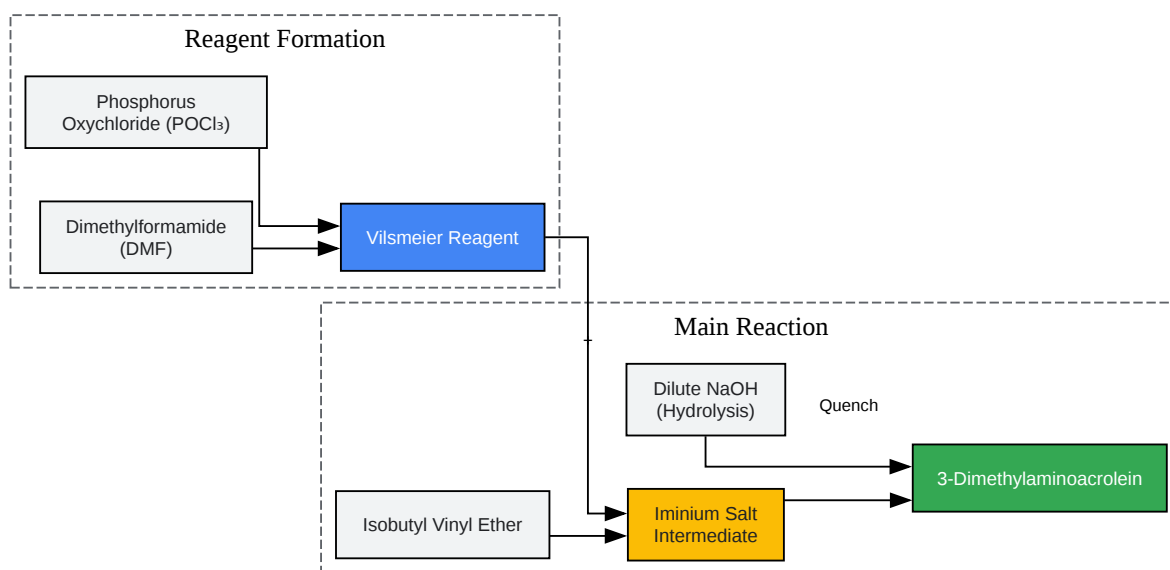
- **3-Dimethylaminoacrolein**
- Guanidine
- Suitable solvent (e.g., ethanol)

Procedure:

- **3-Dimethylaminoacrolein** is dissolved in a suitable solvent.
- Guanidine is added to the solution.
- The reaction mixture is heated under reflux.
- The reaction proceeds via a condensation and subsequent cyclization mechanism.
- Upon cooling, the 2-aminopyrimidine product crystallizes and can be collected by filtration.

#### 4. Reaction Pathway Visualization

The following diagram illustrates the synthesis of **3-Dimethylaminoacrolein** from isobutyl vinyl ether and the Vilsmeier reagent.



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Vilsmeier-Haack synthesis of **3-Dimethylaminoacrolein**.

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